
1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group attached to an imidazolidine ring, which is further substituted with a methylidene group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione typically involves the reaction of 3,4-dichloroaniline with a suitable imidazolidine precursor. One common method includes the following steps:
Formation of the imidazolidine ring: This can be achieved by reacting 3,4-dichloroaniline with glyoxal in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to form the imidazolidine ring.
Introduction of the methylidene group: The resulting imidazolidine intermediate is then treated with formaldehyde in the presence of a catalyst like p-toluenesulfonic acid. This step introduces the methylidene group at the 5-position of the imidazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidine ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with altered ring structures.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
科学研究应用
1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit promising activity against certain bacterial and cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Some derivatives have been evaluated for their ability to inhibit specific enzymes or receptors, making them potential candidates for drug development.
Industry: Utilized in the development of new materials and chemical processes. Its unique structure allows for the design of novel compounds with specific properties for industrial applications.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, some derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. Additionally, the compound’s interaction with cellular receptors can modulate signaling pathways, leading to potential therapeutic effects.
相似化合物的比较
1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)piperazine: This compound shares the dichlorophenyl group but has a different ring structure, leading to distinct chemical properties and biological activities.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known as DCMU, this compound is an herbicide that inhibits photosynthesis. It has a similar dichlorophenyl group but differs in its overall structure and mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
57647-65-1 |
|---|---|
分子式 |
C10H6Cl2N2O2 |
分子量 |
257.07 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-5-methylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-5-9(15)13-10(16)14(5)6-2-3-7(11)8(12)4-6/h2-4H,1H2,(H,13,15,16) |
InChI 键 |
UWBPRXFOXSRNPD-UHFFFAOYSA-N |
规范 SMILES |
C=C1C(=O)NC(=O)N1C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


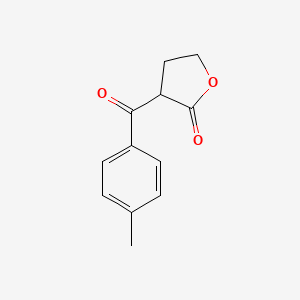
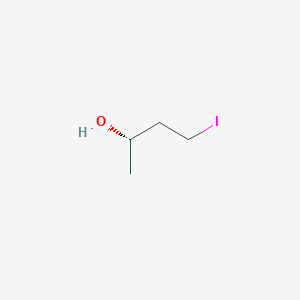

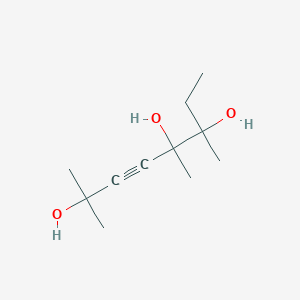
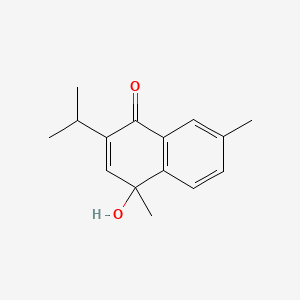

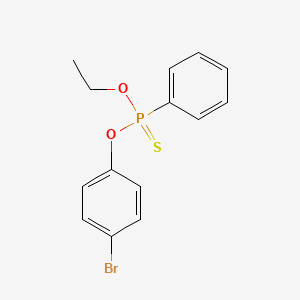
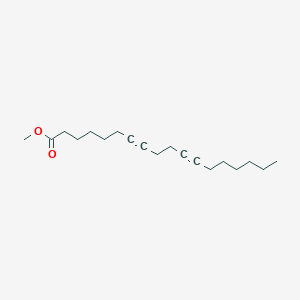
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)

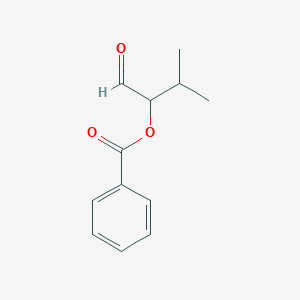
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
